molecular formula C16H14Cl2FNO2 B284813 N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Número de catálogo: B284813
Peso molecular: 342.2 g/mol
Clave InChI: RZWHHHRYLFLYFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Mecanismo De Acción

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide irreversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, leading to inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This results in cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in both in vitro and in vivo models of EGFR-mutant NSCLC. It has also demonstrated a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. This compound has a half-life of approximately 26 hours and is primarily metabolized by the liver.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is its high selectivity for the T790M mutation, which makes it a promising therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to other EGFR TKIs. However, one limitation is that the synthesis process is complex and low-yielding, which may limit its availability for research purposes.

Direcciones Futuras

There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. One direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Another direction is to explore its potential in other types of cancer that harbor the T790M mutation, such as breast and colorectal cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome it.

Métodos De Síntesis

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the preparation of 4-chloro-2-fluoroaniline, 4-chlorophenoxyacetic acid, and 2-methylpropanoic acid, followed by coupling and cyclization reactions. The final product is obtained as a white solid with a melting point of 213-214°C. The overall yield of the synthesis process is approximately 15%.

Aplicaciones Científicas De Investigación

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation EGFR TKIs. This compound selectively targets the T790M mutation, which is the major cause of resistance to EGFR TKIs. In addition, this compound has also been investigated in combination with other anticancer agents, such as chemotherapy and immune checkpoint inhibitors, to enhance its therapeutic efficacy.

Propiedades

Fórmula molecular

C16H14Cl2FNO2

Peso molecular

342.2 g/mol

Nombre IUPAC

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C16H14Cl2FNO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21)

Clave InChI

RZWHHHRYLFLYFT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC=C(C=C2)Cl

SMILES canónico

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.